Phenanthro(3,2-h)isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
24903-48-8 |
|---|---|
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
phenanthro[3,2-h]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-12-20-17(11-19(16)18)8-6-15-9-10-22-13-21(15)20/h1-13H |
InChI Key |
HGMCWLNLXMIMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=NC=C5 |
Origin of Product |
United States |
Structural Context Within Polycyclic Aromatic Nitrogen Heterocycles Panhs
Phenanthro(3,2-h)isoquinoline is a polycyclic aromatic compound characterized by the fusion of a phenanthrene (B1679779) moiety with an isoquinoline (B145761) ring system. ontosight.ai PANHs, also known as aza-polycyclic aromatic hydrocarbons (aza-PAHs), are a class of organic molecules that contain one or more nitrogen atoms within their aromatic ring structures, representing nitrogen-substituted derivatives of polycyclic aromatic hydrocarbons (PAHs). The introduction of a nitrogen atom into the polycyclic framework significantly influences the electronic properties, planarity, and reactivity of the molecule compared to its carbocyclic counterparts.
The structure of this compound, with its specific arrangement of carbon and nitrogen atoms, imparts distinct chemical properties. The presence of the nitrogen atom can create a site of basicity and allows for hydrogen bonding interactions, which can influence its biological activity and its behavior in various chemical reactions. The planar nature of the fused aromatic rings is a key feature that can facilitate intercalation into DNA, a mechanism often associated with the biological activity of such compounds.
Contemporary Research Significance and Interdisciplinary Scope
Regioselective Annulation and Cyclization Approaches
The construction of the this compound core and its analogues relies heavily on regioselective annulation and cyclization reactions. These strategies enable the precise formation of the fused ring system from simpler precursors.
Diels-Alder Reactions for Phenanthroisoquinoline Scaffold Construction
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been utilized to construct phenanthridone and isoquinoline derivatives, which are structurally related to the phenanthroisoquinoline scaffold. nih.govnih.govmdpi.com This pericyclic reaction typically involves a conjugated diene and a dienophile. mdpi.com For instance, Diels-Alder reactions of 3-nitro-2(1H)-quinolones with 1,3-butadiene (B125203) derivatives have been shown to produce phenanthridone derivatives. nih.gov Similarly, isoquinoline derivatives have been synthesized through the Diels-Alder reaction of 2(1H)-pyridones, containing an electron-withdrawing group, with methoxy-1,3-butadienes. nih.gov The versatility of this approach is further demonstrated by the synthesis of bridged precursors for polycyclic aromatic compounds via the Diels-Alder reactions of thioisobenzofurans. rsc.org
| Diene | Dienophile | Product Type | Reference |
| 1,3-Butadiene derivatives | 3-Nitro-2(1H)-quinolones | Phenanthridone derivatives | nih.gov |
| Methoxy-1,3-butadienes | 2(1H)-Pyridones with electron-withdrawing group | Isoquinoline derivatives | nih.gov |
| Thioisobenzofurans | Various dienophiles | Bridged polycyclic aromatic precursors | rsc.org |
Hantzsch-Type Reactions in Fused Heterocycle Synthesis
The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that condenses an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469). youtube.comyoutube.com This dihydropyridine can then be oxidized to the corresponding pyridine derivative. While direct application to this compound is not explicitly detailed, the principles of the Hantzsch reaction are foundational in heterocyclic synthesis. The mechanism involves an initial aldol (B89426) condensation followed by a Michael addition and subsequent cyclization and dehydration. youtube.com The reaction's efficiency can be improved by using catalysts like L-proline, which promotes the reaction under mild, environmentally friendly conditions. bibliomed.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst (optional) |
| Aldehyde | β-ketoester (2 equiv.) | Ammonia/Ammonium salt | 1,4-Dihydropyridine | L-proline |
Skraup and Bischler-Napieralski Derived Methodologies for Isoquinoline/Phenanthroline Core Formation
The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgcutm.ac.inresearchgate.net The resulting dihydroisoquinolines can be subsequently dehydrogenated to form isoquinolines. wikipedia.orgyoutube.com This reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org The reactivity of the aromatic ring is enhanced by the presence of electron-donating groups. cutm.ac.inyoutube.com
A related reaction, the Pictet-Gams reaction, yields an isoquinoline directly from a β-hydroxy-β-arylethylamide under similar strongly dehydrating conditions. wikipedia.org The Morgan-Walls reaction, another related transformation, involves the cyclization of an N-acyl-2-aminobiphenyl to produce a phenanthridine. wikipedia.org
| Reaction Name | Starting Material | Product | Key Features |
| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | Intramolecular cyclization with dehydrating agent. wikipedia.orgcutm.ac.in |
| Pictet-Gams | β-Hydroxy-β-arylethylamide | Isoquinoline | Dehydration and cyclization in one step. wikipedia.org |
| Morgan-Walls | N-Acyl-2-aminobiphenyl | Phenanthridine | Cyclization to form a different fused system. wikipedia.org |
| Pictet-Spengler | β-Arylamine and an aldehyde | Tetrahydroisoquinoline | Condensation followed by cyclization. cutm.ac.in |
Michael-Type Addition Strategies for Dihydro-Phenanthroline Analogs
The Michael addition, or conjugate addition, is a versatile reaction for forming carbon-carbon bonds. youtube.comyoutube.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com This strategy is particularly useful for synthesizing dihydro-phenanthroline analogs. Weak nucleophiles, such as amines or stabilized enolates, preferentially attack the β-carbon of the unsaturated system in a 1,4-addition manner. youtube.com This reaction can be catalyzed by various species, including dihydrocinchonidine derivatives. buchler-gmbh.com The reaction is fundamental in building complex molecular frameworks and has been applied in the synthesis of various heterocyclic compounds. youtube.comnih.govbuchler-gmbh.com
| Michael Acceptor (Example) | Michael Donor (Example) | Product Type (General) |
| α,β-Unsaturated Ketone | Amine | β-Amino Ketone |
| α,β-Unsaturated Ketone | Stabilized Enolate | 1,5-Dicarbonyl Compound |
| (E)-chalcone | Nitromethane | 4-nitro-1,3-diphenylbutan-1-one |
Palladium-Catalyzed Cyclization and C-H Activation Pathways in Isoquinoline Synthesis
Palladium-catalyzed reactions have become indispensable tools for the synthesis of isoquinoline derivatives, offering high efficiency and regioselectivity. mdpi.comresearchgate.net These methods often involve C-H activation and cyclization steps. One approach involves the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to yield 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Another strategy is the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to produce 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net Furthermore, a one-pot, two-step palladium(II)-catalyzed tandem C–H allylation and intermolecular amination/aromatization of benzylamines with allyl acetate (B1210297) has been developed for the synthesis of 3-methylisoquinolines. acs.org The synthesis of N-alkenylisoquinolinones has also been achieved through a palladium-catalyzed cyclization and C4–O bond cleavage of oxazolidines. rsc.org
| Starting Material(s) | Catalyst System (Example) | Product Type | Reference |
| N-Methoxybenzamide, 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |
| 2-(1-Alkynyl)benzaldimine, Alkene | Pd(II) catalyst | 4-(1-Alkenyl)-3-arylisoquinoline | researchgate.net |
| Benzylamine, Allyl acetate | Palladium(II) catalyst | 3-Methylisoquinoline | acs.org |
| N-Acyl hydrazones, Vinyl azides | Palladium catalyst | Substituted isoquinolines | researchgate.net |
| Oxazolidines | Palladium catalyst | N-Alkenylisoquinolinones | rsc.org |
Copper-Catalyzed Azidation/Aza-Wittig Condensation Routes
The intramolecular aza-Wittig reaction provides a mild and neutral pathway for the synthesis of isoquinolines. rsc.org This reaction involves the formation of an iminophosphorane from an azide (B81097), which then undergoes an intramolecular condensation. For example, azidocinnamates with ortho-carbonyl substituents can be converted to isoquinolines using triethyl phosphite. rsc.org This methodology has also been successfully applied to the synthesis of azafluoranthenes. rsc.org While the specific use of copper in this context for this compound is not detailed, copper-catalyzed azidation is a known method for introducing the azide functionality necessary for the subsequent aza-Wittig reaction.
| Starting Material | Key Intermediate | Product |
| Azidocinnamates with ortho-carbonyl substituents | Iminophosphorane | Isoquinolines |
| Azide with appropriate ortho-substituent | Iminophosphorane | Azafluoranthene |
Oxidative Dimerization and Coupling Reactions of Heterocyclic Precursors
Oxidative coupling reactions represent a powerful strategy for the construction of complex aromatic systems. In the context of this compound synthesis, this can involve the intramolecular oxidative fusion of pre-arranged heterocyclic precursors. For instance, the synthesis of aza-helicenes, which share structural similarities with this compound, has been achieved through oxidative cyclization. elifesciences.orgacs.org
One plausible approach involves the use of an oxidizing agent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to induce intramolecular C-H aryl-aryl bond formation. researchgate.net A hypothetical precursor, such as a suitably substituted tetraaryl-imidazole, could be designed to undergo a double intramolecular oxidative coupling to furnish the this compound core. The strategic placement of electron-donating groups on the aryl moieties can direct the site of cyclization. researchgate.net
Electrochemical methods also offer a green and efficient alternative for oxidative coupling. Sequential electrochemical oxidation can facilitate both C-C and C-N bond formations, leading to complex fused heterocyclic systems like aza-helicenes. acs.org This strategy could be adapted for the synthesis of this compound, providing a controlled and environmentally benign pathway.
Multi-component and Cascade Annulation Strategies
Multi-component reactions (MCRs) are highly efficient processes that allow the construction of complex molecules from simple starting materials in a single step. researchgate.net The synthesis of quinoline (B57606) derivatives, for example, has been achieved through three-component reactions involving anilines, aldehydes, and alkynes. ufms.brrsc.org A similar strategy could be envisioned for the synthesis of this compound, where appropriately substituted phenanthrene-based starting materials are employed.
Cascade annulation reactions, where multiple ring-forming events occur in a sequential manner, are also a powerful tool for building polycyclic frameworks. For instance, a rhodium(III)-catalyzed double C-H activation of N-aryl azoles followed by cyclization with alkynes has been used to assemble aza-fused polycyclic quinolines. nih.gov This methodology could be applied to construct the this compound system by selecting a suitable N-phenanthryl azole precursor.
The following table summarizes a hypothetical multi-component reaction for the synthesis of a substituted this compound derivative:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| 9-Aminophenanthrene | Aromatic Aldehyde | Alkyne | Ru(II) or Rh(III) complex | Substituted this compound |
This approach offers a convergent and atom-economical route to the target molecule.
Targeted Functionalization and Derivatization Strategies
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex aromatic molecules, avoiding the need for pre-functionalized substrates. nih.gov For polycyclic aza-aromatics like phenanthridine, which is structurally related to this compound, C-H arylation has been reported. This suggests that similar strategies could be employed for the selective introduction of substituents onto the this compound core.
Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are often employed for these transformations. The inherent directing group ability of the nitrogen atom in the isoquinoline moiety can be exploited to achieve regioselective functionalization at specific C-H bonds. For example, a rhodium(III)-catalyzed C-H activation could be used to introduce aryl or alkyl groups at positions ortho to the nitrogen atom.
The introduction of fluorine atoms into aromatic systems can significantly alter their electronic properties and biological activity. The synthesis of fluorinated benzo[h]quinolines has been achieved through methods like the Schiemann reaction or the Skraup reaction using fluorinated anilines. researchgate.net These classical methods could potentially be adapted for the synthesis of fluorinated Phenanthro(3,2-h)isoquinolines.
More modern approaches involve the use of radical perfluoroalkylation. For instance, the addition of perfluoroalkyl radicals, generated from commercially available reagents like Me3SiRf in the presence of an oxidant, to vinyl azides has been used to synthesize polyfluoroalkyl aza-polycyclic aromatic hydrocarbons. nih.gov This method could provide a route to Phenanthro(3,2-h)isoquinolines bearing perfluoroalkyl groups.
A summary of potential fluorination strategies is presented in the table below:
| Starting Material | Reagent | Method | Product |
| Amino-phenanthroisoquinoline | NaNO2, HBF4 | Schiemann Reaction | Fluoro-phenanthroisoquinoline |
| Phenanthroisoquinoline | Selectfluor | Electrophilic Fluorination | Fluoro-phenanthroisoquinoline |
| Vinyl-substituted Phenanthroisoquinoline | Me3SiCF3, PhI(OAc)2 | Radical Trifluoromethylation | Trifluoromethyl-phenanthroisoquinoline |
The synthesis of fused heterocyclic architectures extends the polycyclic system of this compound, leading to novel compounds with potentially enhanced properties. For example, the synthesis of phenanthro[9,10-d]imidazole derivatives has been reported via a microwave-assisted, one-pot reaction of phenanthrenequinone (B147406) and benzaldehyde (B42025) derivatives in the presence of ammonium acetate. jmchemsci.com A similar strategy could be employed to fuse an imidazole (B134444) ring onto the this compound core.
Furthermore, the synthesis of imidazo[1,2-f]phenanthridines has been achieved through the intramolecular oxidative aromatic coupling of tetraaryl-imidazoles using [bis(trifluoroacetoxy)iodo]benzene (PIFA). researchgate.net By designing a suitable precursor with a this compound moiety, this method could be used to construct a fused imidazole ring.
Sustainable and Green Chemistry Innovations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including nitrogen-containing polycyclic aromatic hydrocarbons. azonano.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions.
For the synthesis of this compound and its derivatives, several green strategies can be considered. The use of water as a solvent in multicomponent reactions for the synthesis of quinoline derivatives has been demonstrated and could be a viable approach. ufms.br Microwave-assisted synthesis, as reported for phenanthro[9,10-d]imidazoles, offers a significant advantage in terms of reduced reaction times and energy consumption. jmchemsci.com
Furthermore, the development of catalytic systems that can be recycled and reused is a key aspect of green chemistry. For example, the synthesis of imidazo[1,2-f]phenanthridines has been reported using a recyclable magnetic metal-organic framework (MOF) catalyst. acs.org The application of such catalytic systems to the synthesis of this compound would represent a significant step towards a more sustainable synthetic route. The use of biomass-derived starting materials is another promising avenue for the green synthesis of these complex heterocyclic systems. azonano.com
Ionic Liquid Assisted Methodologies
Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green and versatile solvents and catalysts in organic synthesis. mdpi.com Their unique properties, including low volatility, high thermal stability, and tunable solvent characteristics, make them attractive alternatives to conventional organic solvents. mdpi.com
In the realm of heterocyclic synthesis, ionic liquids have been employed to facilitate various reactions, leading to improved yields and milder reaction conditions. For instance, the synthesis of polyhydroquinoline derivatives has been successfully achieved using an ionic liquid-assisted approach. In one study, a magnetic nanocatalyst was fabricated using the ionic liquid [HPy][HSO4] for the one-pot synthesis of polyhydroquinolines. mdpi.com This method highlights the dual role of ionic liquids as both a reaction medium and a stabilizer for the catalyst.
While a specific ionic liquid-assisted synthesis for this compound has not been detailed, the principles from related syntheses can be extrapolated. A plausible approach could involve a multi-component reaction where precursors to the phenanthroisoquinoline skeleton are condensed in the presence of an acidic or task-specific ionic liquid. The ionic liquid could act as a catalyst to promote cyclization and as a solvent to ensure the solubility of the starting materials and intermediates.
Table 1: Examples of Ionic Liquid Assisted Synthesis of Related Heterocyclic Systems
| Product Class | Reactants | Ionic Liquid/Catalyst | Key Features |
| Polyhydroquinolines | Aromatic aldehyde, dimedone, benzyl (B1604629) acetoacetate, ammonium acetate | [HPy][HSO4] with PpPDA@Fe3O4 nanocomposite | Heterogeneous catalysis, antibacterial properties of the catalyst system. mdpi.com |
Electron Transfer Processes and Radical Intermediates
The unique electronic structure of this compound, an aza-polycyclic aromatic hydrocarbon (aza-PAH), governs its reactivity, particularly in electron transfer processes that lead to the formation of radical intermediates. The presence of the nitrogen heteroatom significantly influences the electron distribution within the fused aromatic system, impacting both its oxidation and reduction potentials compared to its parent PAH, phenanthrene (B1679779).
Oxidative Pathways and Radical Cation Formation in Related Systems
The oxidation of polycyclic aromatic hydrocarbons (PAHs) and their aza-derivatives can proceed through an electron-transfer mechanism, leading to the formation of radical cations. acs.org The reactivity of these compounds is strongly correlated with their ionization potentials. researchgate.net PAHs with lower ionization potentials are more susceptible to one-electron transfer reactions. researchgate.net The introduction of a nitrogen atom into the PAH framework, as seen in this compound, can either be of a pyridinic, pyrrolic, or graphitic nature, each influencing the electronic properties differently. mdpi.comrsc.org Pyridinic nitrogen, as is the case in isoquinoline, generally makes the system more electron-deficient. rsc.org
Upon exposure to certain chemical or photochemical stimuli, aza-PAHs can lose an electron to form a radical cation. princeton.edu This process is often the initial step in various degradation and transformation pathways. researchgate.netpublichealthtoxicology.com For instance, studies on related polycyclic aromatic systems have shown that radical cations can be generated through reactions with oxidants like nitrogen dioxide or via photochemical processes. acs.orgresearchgate.net The stability of the resulting radical cation is influenced by the extent of charge delocalization over the π-system. The presence of the nitrogen atom can modulate this stability.
The formation of radical cations is a critical step in the metabolic activation of some PAHs, which can lead to interactions with biological macromolecules. researchgate.netnih.gov While research on the specific radical cation of this compound is limited, the principles derived from studies on other PAHs and aza-PAHs provide a foundational understanding. researchgate.netnih.gov The formation of these reactive intermediates can lead to subsequent reactions such as hydroxylation or nitration. researchgate.net For example, the reaction of PAHs with nitrogen dioxide can proceed via an electron-transfer mechanism to form nitro-PAHs. acs.org Similarly, the presence of water can lead to the formation of oxygenated products from radical cations. researchgate.netfrontiersin.org
Reduction Mechanisms in Hydrogenation and Transfer Hydrogenation of Isoquinolines
The reduction of the isoquinoline moiety within the this compound system can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation. pharmaguideline.comyoutube.com These processes involve the addition of hydrogen atoms across the double bonds of the heterocyclic ring, leading to partially or fully saturated products.
Catalytic hydrogenation typically employs transition metal catalysts, such as palladium on alumina (B75360) (Pd/γ-Al2O3), and hydrogen gas to achieve reduction under relatively mild conditions. nih.gov For isoquinolines, the pyridine ring is generally more susceptible to reduction than the benzene (B151609) ring. youtube.com This selectivity allows for the formation of tetrahydroisoquinoline derivatives. Complete hydrogenation of both the heterocyclic and carbocyclic rings can be achieved under more forcing conditions or with specific catalysts. youtube.comnih.gov
Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. chemrxiv.orgnih.gov Common hydrogen donors include formic acid, isopropanol, and their salts. nih.govresearchgate.net Ruthenium and rhodium complexes are often effective catalysts for these transformations. chemrxiv.orgresearchgate.net The mechanism of transfer hydrogenation can vary, but often involves the formation of a metal-hydride intermediate which then transfers a hydride to the substrate. For isoquinolines, the reaction can be regioselective, with reduction occurring preferentially in the nitrogen-containing ring. researchgate.net Mechanistic studies on related systems suggest that the reaction can proceed via a stepwise hydrogen atom transfer (HAT) or through an ionic pathway involving protonation of the nitrogen atom followed by hydride transfer. researchgate.netacs.org
| Reduction Method | Typical Reagents/Catalysts | Key Mechanistic Features | Primary Products | References |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh/C | Heterogeneous or homogeneous catalysis; direct addition of H₂. | 1,2,3,4-Tetrahydroisoquinolines; decahydroisoquinolines. | youtube.comnih.gov |
| Transfer Hydrogenation | HCOOH/NEt₃, isopropanol, [RuCl₂(PPh₃)₃], [Rh(cod)Cl]₂ | Formation of a metal-hydride intermediate from a hydrogen donor molecule. | Selective reduction of the N-heterocyclic ring. | chemrxiv.orgnih.govresearchgate.net |
| Chemical Reduction | NaBH₄, LiAlH₄, Sn/HCl | Nucleophilic addition of hydride ions. | Varies with reagent; can lead to dihydro- or tetrahydroisoquinolines. | pharmaguideline.com |
Coordination Chemistry and Ligand Properties
The nitrogen atom in the isoquinoline portion of this compound provides a coordination site for metal ions, enabling the formation of a diverse range of metal complexes. The extended π-system of the phenanthrene backbone significantly influences the electronic and steric properties of the molecule as a ligand.
Metal Complexation Behavior with Transition Metal Ions (e.g., Pd(II), Rh(III), Cu(I), Fe(II/III), Cr(III))
This compound, as a polycyclic aromatic N-heterocycle, is expected to form stable complexes with a variety of transition metal ions. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center. The coordination chemistry of the closely related and simpler ligand, 1,10-phenanthroline (B135089) (phen), provides a strong basis for understanding the potential complexation behavior. wikipedia.orgresearchgate.net
Palladium(II): Palladium(II) complexes with N-heterocyclic ligands are widely used in catalysis. Phenanthroline itself forms stable square planar complexes such as [Pd(phen)Cl₂]. It is anticipated that this compound would form similar complexes, where the large aromatic surface could influence intermolecular interactions in the solid state and in solution.
Rhodium(III): Rhodium(III) forms octahedral complexes with phenanthroline-type ligands, such as [Rh(phen)₃]³⁺. These complexes are often substitutionally inert and can exhibit interesting photophysical properties. The bulky nature of this compound might lead to the formation of complexes with lower coordination numbers or distorted geometries.
Copper(I): Copper(I) typically forms tetrahedral complexes with two bidentate ligands, such as [Cu(phen)₂]⁺. wikipedia.org These complexes are known for their luminescence and are of interest in materials science and photocatalysis. rsc.org The electronic properties of the this compound ligand, tuned by the extensive π-system, could modulate the photophysical characteristics of its copper(I) complexes. rsc.org
Iron(II/III): Iron(II) forms the well-known tris(phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, which is intensely colored and redox-active. wikipedia.orgnih.gov Iron(III) can also form complexes with phenanthroline-based ligands, although these are often less stable and can involve counter-ions in the coordination sphere, such as in [phenH][FeCl₄]. nih.govresearchgate.net The redox potential of the Fe(II)/Fe(III) couple would be influenced by the electronic properties of the this compound ligand.
Chromium(III): Chromium(III) forms robust octahedral complexes like [Cr(phen)₃]³⁺. These complexes have been studied for their DNA-binding and photochemical properties. nih.gov The large planar surface of a this compound ligand could enhance intercalative interactions with DNA in such complexes.
Stereochemical Aspects: Atropisomerism and Chirality in Analogs and Complexes
The fusion of the phenanthrene and isoquinoline moieties in a non-linear fashion introduces the possibility of stereoisomerism, particularly atropisomerism, if the molecule is appropriately substituted to restrict rotation around a single bond. nih.gov While the parent this compound is achiral, derivatives with bulky groups at certain positions could exhibit axial chirality.
More significantly, the coordination of this compound or its derivatives to metal centers can generate chiral complexes. For instance, octahedral complexes of the type [M(ligand)₃]ⁿ⁺, where the ligand is bidentate, can exist as a pair of non-superimposable mirror images (enantiomers), designated as Δ and Λ. wikipedia.orglibretexts.org This is a well-established principle in the coordination chemistry of 1,10-phenanthroline. wikipedia.org
Furthermore, "chirality-at-metal" can arise in complexes where the arrangement of even achiral ligands around a metal center creates a chiral structure. doi.org For example, square planar platinum(II) complexes can adopt a 3D boat-like conformation when one of the coordination rings is expanded, leading to inherent chirality. nih.gov Similarly, linear silver(I) complexes with N-heterocyclic carbene ligands have demonstrated a novel form of atropisomerism arising from hindered rotation around the C-Ag-C axis. researchgate.net The large, rigid structure of this compound could be exploited in the design of such chiral metal complexes. mdpi.comnih.gov
Rational Ligand Design Principles for Enhanced Reactivity and Selectivity
The principles of rational ligand design can be applied to this compound systems to tailor the properties of their metal complexes for specific applications, such as catalysis and materials science. By systematically modifying the ligand framework, one can fine-tune the electronic and steric environment of the coordinated metal center.
Electronic Tuning: The introduction of electron-donating or electron-withdrawing substituents on the this compound backbone can modulate the electron density at the nitrogen donor atom and across the entire π-system. rsc.org This, in turn, affects the strength of the metal-ligand bond and the redox potential of the metal center. For example, in copper(I) photocatalysts, subtle changes in the electronic properties of the ligands can shift the reaction mechanism between reductive quenching, oxidative quenching, and energy transfer pathways. rsc.org
Steric Tuning: The introduction of bulky substituents at positions adjacent to the nitrogen donor atom (the ortho positions) can create steric hindrance that influences the coordination geometry and the accessibility of the metal center. wikipedia.org This can be used to promote specific catalytic selectivities or to stabilize reactive intermediates. For instance, bulky groups can favor lower coordination numbers or create chiral pockets around the metal, which can be beneficial for asymmetric catalysis. wikipedia.org
| Design Principle | Modification Strategy | Effect on Complex Properties | Potential Applications | References |
|---|---|---|---|---|
| Electronic Tuning | Introduction of electron-donating (e.g., -OCH₃, -NR₂) or electron-withdrawing (e.g., -CF₃, -NO₂) groups. | Modulates metal-ligand bond strength, redox potentials, and photophysical properties. | Photocatalysis, sensing, tuning reaction mechanisms. | rsc.org |
| Steric Tuning | Introduction of bulky substituents (e.g., -tBu, -Ph) near the coordination site. | Controls coordination number, geometry, and substrate access to the metal center. Can create chiral environments. | Asymmetric catalysis, selective transformations. | wikipedia.org |
| Extension of π-System | Fusion of additional aromatic rings to the this compound core. | Alters absorption and emission properties, enhances intermolecular (π-π) stacking. | Organic electronics, luminescent materials, DNA intercalators. | researchgate.net |
Intramolecular and Intermolecular Chemical Interactions
The following sections detail the state of knowledge regarding the chemical interactions of systems related to this compound, highlighting the absence of specific data for the target molecule.
Supramolecular Assembly and Hydrogen Bonding Networks
The self-assembly of molecules into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Hydrogen bonding, in particular, is a powerful tool for directing the formation of such assemblies. For aza-polycyclic aromatic hydrocarbons (aza-PAHs) like this compound, the nitrogen atom can act as a hydrogen bond acceptor, facilitating the construction of intricate networks.
While general principles of supramolecular chemistry are well-established, specific studies on the crystal engineering and hydrogen bonding patterns of this compound are not found in the current body of scientific literature. Research on related compounds, such as derivatives of 1,10-phenanthroline, has demonstrated their capacity to form diverse supramolecular architectures through hydrogen bonding and other non-covalent interactions. For instance, the introduction of carboxylic acid groups to a phenanthroline core has been shown to produce water-soluble ligands that can participate in complex hydrogen-bonding networks. nih.gov However, without experimental data, any discussion of the supramolecular behavior of this compound remains speculative.
Non-Covalent Interactions in Host-Guest Chemistry
Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger molecule (the host). The stability of the resulting complex is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The extended aromatic system and the presence of a nitrogen heteroatom in this compound suggest its potential to act as either a host or a guest in such systems.
Literature on related aza-PAHs showcases their involvement in host-guest chemistry. For example, some phenanthroline derivatives have been studied for their ability to intercalate into DNA, acting as guests within the DNA duplex host. conicet.gov.ar Despite these examples from related fields, there are no specific studies detailing the host-guest chemistry of this compound. The binding affinities, association constants, and thermodynamic parameters of its potential host-guest complexes have not been reported.
Photoinduced Electron Transfer (PET) Mechanisms in Photophysical Processes
Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor to an acceptor molecule. This process is central to a wide range of applications, including solar energy conversion and photocatalysis. The large, conjugated π-system of this compound suggests that it could be a promising candidate for PET studies, either as an electron donor or acceptor.
Investigations into the photophysical properties and PET mechanisms of related aza-PAHs and phenanthroline-metal complexes are numerous. For example, the synthesis and photophysical properties of thieno[3,2-f]isoquinolines have been reported, with studies on their absorption and emission spectra providing insights into their electronic transitions. However, specific data on the excited-state lifetimes, quantum yields, and electron transfer rate constants for this compound are not available. Without such data, a detailed discussion of its PET mechanisms is not possible.
Advanced Spectroscopic and Structural Characterization Techniques for Phenanthro 3,2 H Isoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including phenanthro(3,2-h)isoquinoline and its derivatives.
1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR)
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of individual atoms within the molecule. In ¹H NMR, the chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants of proton signals offer clues to their spatial relationships with neighboring protons. For instance, the ¹H NMR spectrum of a related 1,10-phenanthroline (B135089) molecule shows signals for its four pairs of equivalent protons in the 7.6–9.2 ppm range. researchgate.net Similarly, the aromatic protons of quinoline (B57606) derivatives exhibit characteristic concentration-dependent chemical shifts, which can be attributed to intermolecular interactions like π-π stacking. uncw.edu
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents. The multiplicity of carbon signals can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups. sbq.org.br
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. sbq.org.brbas.bg These techniques have been instrumental in assigning the complete ¹H and ¹³C NMR data for various complex heterocyclic compounds. bas.bg
Table 1: Representative ¹H and ¹³C NMR Data for Related Isoquinoline (B145761) Structures
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Methoxy-1-[4-(2-morpholin-4-yl-ethoxy)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinoline | CDCl₃ | 6.47-7.08 (m, aromatic H), 5.19 (s, 1H), 4.04 (t, 2H), 3.73 (s, 3H), 3.68 (t, 2H), 2.78 (t, 2H), 2.65 (t, 2H), 2.25 (t, 4H), 1.59 (t, 4H) | 159.4, 156.3, 144.5, 141.7, 134.7, 134.5, 129.3, 129.2, 129.0, 118.0, 114.7, 141.1, 114.0, 113.1, 61.3, 56.0, 53.9, 51.9, 31.4, 23.5 | ijstr.org |
| 2-(4-Iodophenyl)quinoline | CDCl₃ | 8.14 (d, 2H), 7.92–7.67 (m, 7H), 7.56–7.46 (m, 1H) | 156.0, 148.2, 139.0, 137.9, 136.9, 129.8, 129.7, 129.2, 127.5, 127.2, 126.5, 118.4, 95.9 | rsc.org |
Computational Prediction of NMR Shifts
The prediction of NMR chemical shifts using computational methods, often employing Density Functional Theory (DFT), has become a powerful tool to assist in spectral assignment and structural verification. researchgate.netmdpi.com These calculations can provide theoretical ¹H and ¹³C NMR data that can be compared with experimental spectra to confirm or revise assignments. mdpi.com For complex heteroaromatic systems, computational studies have revealed that certain structural features can lead to predictable deviations between calculated and experimental shifts, which can, in turn, provide deeper insights into the electronic structure of the molecule. mdpi.com The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov Neural networks and other machine learning approaches are also being developed to predict NMR chemical shifts with increasing accuracy. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of a newly synthesized compound or an isolated natural product. For example, HRMS was used to confirm the elemental composition of various quinoline derivatives. rsc.org
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and high-molecular-weight compounds, often producing intact molecular ions (e.g., [M+H]⁺). When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF-MS provides high resolution and mass accuracy. This technique has been successfully applied to the analysis of various isoquinoline alkaloids. scielo.brjmaterenvironsci.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide valuable structural information about the connectivity of the molecule. researchgate.netnih.gov
Table 2: Representative Mass Spectrometry Data for Related Isoquinoline Structures
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| 2-(4-Iodophenyl)quinoline | ESI | 331.9936 ([M+H]⁺) | 331.9925 | rsc.org |
| 7',8'-Dihydro-5'H-spiro[ researchgate.netijstr.orgdioxolane-2,6'-quinoline] | ESI | 192.1025 ([M+H]⁺) | 192.1018 | rsc.org |
X-ray Diffraction for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances. carleton.edu It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within the crystal. carleton.edumdpi.com This method has been crucial in understanding the three-dimensional structure of this compound and its derivatives.
The analysis of various isoquinoline derivatives by single-crystal X-ray diffraction has revealed detailed structural information. For instance, the crystal structures of several multisubstituted 1-aminoisoquinoline (B73089) derivatives have been determined, showing distinct molecular packing and intermolecular interactions. researchgate.net In a study of an iridium(III) complex containing a 2-phenyl-1H-imidazo[4,5-f] researchgate.netjhu.eduphenanthroline ligand, which shares structural motifs with the phenanthroisoquinoline system, the compound was found to crystallize in the C2/c space group. iucr.org The analysis provided precise bond lengths and angles, confirming the expected geometry. iucr.org Hydrogen bonding was also identified as a key interaction influencing the crystal packing. iucr.org
The detailed structural data obtained from X-ray diffraction are essential for interpreting the material's properties and for designing new compounds with specific functionalities. mdpi.comrsc.org
Interactive Table: Crystallographic Data for Related Isoquinoline Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| [Ir(C₁₅H₁₀N)₂(C₁₉H₁₂N₄)]PF₆·CH₃OH iucr.org | Monoclinic | C2/c | 25.136 | 16.035 | 24.992 | 90 | 115.67 | 90 |
| 2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | - | - | - | - | - | - | - | - |
| 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | - | - | - | - | - | - | - | - |
| 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | - | - | - | - | - | - | - | - |
| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | - | - | - | - | - | - | - | - |
Electronic Spectroscopy and Photophysical Characterization
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption spectrum of isoquinoline and its derivatives has been studied extensively in both gas and solution phases. nih.govrsc.org In the gas phase, the absorption spectrum of isoquinoline recorded using synchrotron radiation extends up to 10.7 eV, revealing numerous valence and Rydberg transitions that were previously unobserved in solution spectra. nih.govrsc.org
The electronic spectra of quinoline and isoquinoline have been interpreted using perturbation theory based on the Hartree-Fock SCF theory, which provides a satisfactory explanation for the excitation energies and oscillator strengths of the ¹Lb bands. consensus.app For derivatives, such as tris(β-diketonato)iron(III) complexes, the absorption bands are assigned to ligand-to-metal charge transfer (LMCT) and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com For example, a complex with a strong band at 333 nm and smaller bands at 230 and 385 nm shows significant spectral changes upon reduction, indicating a change in the electronic structure. mdpi.com
Interactive Table: UV-Visible Absorption Data for Isoquinoline and Related Compounds
| Compound/Complex | Solvent/Phase | Absorption Maxima (λ_max, nm) | Notes |
| Isoquinoline nih.govrsc.org | Gas Phase | Various bands up to 10.7 eV | Reveals valence and Rydberg transitions. |
| Diamine 3 researchgate.net | DMSO | 305 | - |
| Poly(ether-imide)s (PEIs) researchgate.net | DMSO | 305-315 | Slightly red-shifted and broadened compared to the diamine monomer. |
| [Fe(tffu)₃] mdpi.com | - | 333, 230, 385 | Also shows a shoulder at ~520 nm. |
| [Fe(tta)₃] mdpi.com | - | 333, 270 | Also shows a shoulder at 385 nm. |
| [Fe(dbm)₃] mdpi.com | - | 336, 251 | Also shows a shoulder at 415 nm. |
Fluorescence and Luminescence Emission Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of molecules. Isoquinoline itself exhibits fluorescence, and its emission properties can be significantly enhanced through protonation. researchgate.net The fluorescence of isoquinoline derivatives is often influenced by their chemical structure and environment. nih.gov
For instance, a series of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives have been synthesized and shown to act as fluorophores capable of binding to proteins, making them useful for cell imaging. nih.gov Some 2H-bis( researchgate.netrsc.orgresearchgate.nettriazolo)[5,1-a:4',5'-c]isoquinoline derivatives are attractive blue-emitting fluorophores with high quantum yields. nih.gov The photoluminescence of iridium(III) complexes with phenanthroline-type ligands can be quenched by certain anions, a property that can be exploited for sensor applications. rsc.org
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This phenomenon can be utilized for the selective detection of various analytes. For example, the fluorescence of certain phenanthroline-based chemosensors can be quenched by the presence of specific metal ions like Zn²⁺. researchgate.net In another example, the phosphorescence of an iridium(III) complex is quenched by acetate (B1210297) ions, and this quenched phosphorescence can be recovered by bubbling CO₂ gas through the solution, forming the basis of a CO₂ gas probe. rsc.org The quenching effects of nitrated polycyclic aromatic hydrocarbons (NPAHs) on various fluorophores follow the Stern-Volmer relationship, allowing for their quantitative determination. nih.gov Metal-centered porphyrins have also been shown to quench the fluorescence of various fluorophores, an important consideration when using fluorescent tracers in biological systems. nih.gov
Interactive Table: Fluorescence Emission Data for Isoquinoline Derivatives
| Compound/Complex | Excitation Wavelength (nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Notes |
| 2H-bis( researchgate.netrsc.orgresearchgate.nettriazolo)[5,1-a:4',5'-c]isoquinoline derivatives nih.gov | - | - | Up to 98% | Blue-emitting fluorophores. |
| [Eu(µ₂-OC₂H₅)(btfa)(NO₃)(phen)]₂phen mdpi.com | 376 (peak max) | 580 (⁵D₀→⁷F₀) and other Eu³⁺ transitions | 49.2% | Efficient blue-light sensitized luminescence. |
| PEI1 researchgate.net | 312 | 445 | - | - |
| Iridium(III) complex 1 rsc.org | - | ~596 | - | Phosphorescence emission. |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov This technique is particularly useful for determining the absolute configuration and studying the conformational properties of chiral compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. rsc.orgucdavis.edu The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. rsc.org For a complex polycyclic aromatic nitrogen heterocycle (PANH) like this compound, IR spectroscopy provides crucial information for structural confirmation by identifying the characteristic vibrations of its aromatic rings and integrated nitrogen atom.
The analysis of the IR spectrum of this compound can be understood by examining its constituent parts: the phenanthrene (B1679779) skeleton and the isoquinoline moiety. The spectrum is typically divided into distinct regions, each corresponding to specific types of bond vibrations.
Detailed Research Findings
While a dedicated, high-resolution IR spectrum for this compound is not extensively published, its expected spectral characteristics can be accurately inferred from detailed studies on related aromatic and heterocyclic compounds such as phenanthridine, quinoline, and 1,10-phenanthroline. astrochem.orgresearchgate.netrsc.org
Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The absorption bands in this region are due to the stretching vibrations of the carbon-hydrogen bonds on the aromatic rings. Aromatic C-H stretches characteristically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz For structurally similar compounds like quinoline, these absorptions are observed as a series of bands in the range of 3090 to 3025 cm⁻¹. astrochem.org this compound is expected to exhibit multiple weak to medium bands in this area, confirming the presence of its aromatic C-H groups. vscht.cz
C=C and C=N Stretching Region (1650-1400 cm⁻¹): This region is highly diagnostic for polycyclic aromatic systems. It contains complex patterns of sharp, medium-to-strong absorption bands resulting from the stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings. vscht.cz Aromatic hydrocarbons typically show absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz The introduction of a nitrogen atom into the ring system, as in the isoquinoline part, gives rise to a C=N stretching vibration. For related nitrogen heterocycles like 1,10-phenanthroline, the C=N and C=C stretching vibrations are found around 1584 cm⁻¹ and 1635 cm⁻¹, respectively. researchgate.net The coordination of the nitrogen atom can cause a slight shift in these frequencies. rsc.org Therefore, the spectrum of this compound is predicted to show a series of strong, sharp peaks in this region, characteristic of its extensive, fused aromatic structure containing both C=C and C=N bonds.
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of bands that are unique to the molecule as a whole. It includes C-H in-plane bending vibrations (typically weak bands from 1250-1000 cm⁻¹) and C-H out-of-plane (oop) bending vibrations. vscht.cz The C-H oop bending bands, which appear between 900 cm⁻¹ and 675 cm⁻¹, are particularly useful as their position and number are characteristic of the substitution pattern on the aromatic rings. vscht.cz For a large, fused system like this compound, a unique and complex pattern of absorptions in this region serves as a "fingerprint" for its specific structure.
The following table summarizes the expected characteristic infrared absorption bands for this compound based on data from analogous compounds.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | astrochem.orgvscht.cz |
| 1650 - 1570 | Medium to Strong | Aromatic C=C and C=N Ring Stretching | researchgate.netrsc.orgvscht.cz |
| 1550 - 1400 | Medium to Strong | Aromatic C=C Ring Stretching | vscht.cz |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | vscht.cz |
Computational Chemistry and Theoretical Modeling of Phenanthro 3,2 H Isoquinoline Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For larger systems and the study of excited states, Time-Dependent DFT (TD-DFT) is the method of choice, particularly for predicting electronic absorption spectra. nih.govnih.gov These quantum chemical calculations are instrumental in elucidating the structure-property relationships of functional organic molecules. nih.gov
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov
While specific DFT calculations for Phenanthro(3,2-h)isoquinoline are not extensively reported in the surveyed literature, studies on analogous isoquinoline (B145761) and quinoline (B57606) derivatives provide a framework for understanding its potential electronic characteristics. For instance, DFT calculations on various functionalized isoquinoline and quinoline derivatives have been performed to understand their electronic properties. nih.govresearchgate.net
In a study on isoquinoline-based derivatives, DFT calculations at the M06/6-311G(d,p) level of theory were used to determine the HOMO and LUMO energies. nih.gov For a reference isoquinoline compound, the HOMO and LUMO energies were found to be -5.762 eV and -1.938 eV, respectively, resulting in an energy gap of 3.824 eV. nih.gov Substitution with various electron-withdrawing and electron-donating groups systematically tuned these energy levels. nih.gov For example, the introduction of a strong electron-withdrawing nitro group significantly lowered both the HOMO and LUMO energies and reduced the energy gap, indicating an enhancement of intramolecular charge transfer. nih.gov
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |
|---|---|---|---|
| Reference Isoquinoline (MPBIR) | -5.762 | -1.938 | 3.824 |
| Derivative MPBID1 | -5.811 | -2.061 | 3.750 |
| Derivative MPBID4 | -6.225 | -3.146 | 3.079 |
| Derivative MPBID4' | -5.904 | -3.304 | 2.742 |
The distribution of the HOMO and LUMO electron densities across the molecular framework indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. For D-π-A type molecules, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part, facilitating intramolecular charge transfer upon excitation.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov
While specific MEP analysis for this compound is not available in the reviewed literature, the technique has been widely applied to related heterocyclic systems to understand their chemical behavior. nih.govnih.gov For example, in substituted flavones, MEP maps have been used to correlate the electronic distribution with their anti-picornavirus activities, identifying key regions of negative potential that are crucial for biological interactions. nih.gov In another study on a substituted hydrazinecarbodithioate, the MEP surface was used to identify the most electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), with the color-coded map ranging from negative (red) to positive (blue) potential. nih.gov This type of analysis for this compound would likely reveal the nitrogen atom of the isoquinoline moiety as a region of negative potential, indicating its basicity and propensity for protonation or coordination to metal centers. The extended aromatic system of the phenanthrene (B1679779) unit would exhibit nuanced potential variations based on the specific electronic effects of the fused rings.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net
Studies on various quinoline and isoquinoline derivatives have demonstrated the reliability of TD-DFT calculations in reproducing experimental UV-Vis spectra. nih.govresearchgate.net For example, TD-DFT calculations on arylated quinolines successfully predicted their vertical electronic transitions. researchgate.net Similarly, for a series of isoquinoline-based chromophores, TD-DFT analysis was performed to understand their absorption peaks and photophysical properties. nih.gov These calculations typically involve transitions from the HOMO to the LUMO (π → π* transitions), which are responsible for the primary absorption bands in these conjugated systems. princeton.edu The predicted λmax values for this compound would be expected to fall in the UV or visible range, characteristic of large polycyclic aromatic hydrocarbons.
Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C) within the molecule, one can predict their chemical shifts. These theoretical predictions are invaluable for assigning experimental NMR signals and confirming the structure of newly synthesized compounds. researchgate.net For complex molecules like this compound, with many overlapping signals in the aromatic region, theoretical NMR predictions would be particularly useful in aiding structural elucidation.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. A key requirement for a molecule to exhibit TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govrsc.org This small gap facilitates efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, from which fluorescence occurs. nih.gov
Computational modeling is crucial for the rational design of TADF emitters. DFT and TD-DFT calculations are used to predict the energies of the S₁ and T₁ states and, consequently, the ΔEST. A small ΔEST is typically achieved in molecules with a significant spatial separation between the HOMO and LUMO, often seen in donor-acceptor architectures. rsc.org While specific TADF predictions for this compound have not been found, research on other nitrogen-containing heterocyclic systems demonstrates the approach. For example, in pyrazino[2,3-f] researchgate.netresearchgate.netphenanthroline-based emitters, DFT calculations were essential in designing molecules with small ΔEST values, leading to efficient TADF. rsc.org Similarly, studies on 1,8-naphthalimide (B145957) derivatives designed for TADF applications relied on computational predictions of ΔEST to guide the synthesis of efficient orange and red emitters. nih.gov For this compound, its rigid, planar structure might not be inherently ideal for achieving the charge separation needed for a small ΔEST, but appropriate functionalization could potentially induce TADF properties.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of molecules, including their flexibility, accessible conformations, and the energy barriers separating them.
Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, leading to stable or separable conformers (atropisomers). nih.govresearchgate.net The stability of atropisomers is determined by the height of the rotational energy barrier. Atropisomers are often classified based on this barrier: Class 1 atropisomers have low rotational barriers (<20 kcal/mol) and interconvert rapidly at room temperature, while Class 3 atropisomers have high barriers (>28 kcal/mol) and are configurationally stable for long periods. princeton.edu
The phenanthrene and isoquinoline moieties in this compound are fused, creating a rigid planar system where rotation around the fusion bonds is not possible. However, if substituents were introduced at sterically hindered positions, for instance, in a biphenyl (B1667301) derivative attached to the this compound core, then atropisomerism could arise.
Computational methods, particularly DFT, are used to calculate the rotational energy barrier by mapping the potential energy surface as a function of the dihedral angle around the bond . researchgate.net While no specific studies on atropisomerism in this compound derivatives were found, research on other sterically hindered systems, such as diarylamines and N-N hydrazides, demonstrates the use of computational chemistry to determine these barriers. nih.govbris.ac.uk Such calculations are critical for predicting whether a chiral molecule can be resolved into stable enantiomers and for understanding its dynamic conformational behavior. nih.gov
Reaction Mechanism Elucidation through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the complex reaction mechanisms involved in the synthesis of polycyclic aromatic hydrocarbons and their heterocyclic analogs. While specific studies on the synthesis of this compound are limited, the principles of using computational chemistry to explore reaction pathways can be extrapolated from studies on related isoquinoline and phenanthroline derivatives. nih.govpku.edu.cnresearchgate.net
Theoretical investigations into the synthesis of similar fused heterocyclic systems often involve mapping out the potential energy surface of the reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies for different possible pathways. For instance, in the synthesis of related pyrazolo[4,3-c]quinolin-3,4-diones, DFT analysis was used to confirm the regioselectivity of the reaction by comparing the energies of possible isomers. researchgate.net The calculations indicated a kinetic control that favored the formation of the experimentally observed product. researchgate.net
A hypothetical reaction pathway for the formation of a this compound core could be a multi-step process involving cyclization and aromatization reactions. Computational analysis would typically involve the following steps:
Reactant and Product Optimization: The geometries of the starting materials and the final this compound product are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the transition state structures connecting reactants, intermediates, and products.
Frequency Calculations: These are performed to confirm the nature of the stationary points (i.e., minima for reactants and products, and first-order saddle points for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the corresponding reactants and products, confirming the connectivity of the reaction pathway.
A simplified, hypothetical reaction coordinate diagram based on such a computational study is presented below.
Table 1: Hypothetical Energy Profile for a Key Step in this compound Synthesis
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 (TS1) | +25.3 |
| 3 | Intermediate 1 | -5.7 |
| 4 | Transition State 2 (TS2) | +18.9 |
| 5 | Product | -15.2 |
Note: This table is a hypothetical representation and is not based on actual experimental or computational data for this compound.
Such computational studies provide a deep understanding of the reaction's feasibility, selectivity, and the factors that govern its outcome.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules like this compound and biological macromolecules such as proteins and nucleic acids. These methods are crucial in drug discovery and development for predicting binding affinities and understanding the mode of action of potential therapeutic agents. nih.govnih.govresearchgate.net
While specific molecular docking studies on this compound are not widely reported, research on structurally related phenanthroline and isoquinoline derivatives demonstrates their potential to interact with various biological targets. For example, novel phenanthro-triazine-thiol derivatives have been investigated as potential DNA intercalators and inhibitors of the anti-apoptotic protein Bcl-2. nih.gov Molecular docking studies revealed that these compounds could bind to DNA through stacking interactions and also fit into the active site of Bcl-2. nih.gov
The process of molecular modeling for ligand-target interactions typically involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the biological target (e.g., from the Protein Data Bank) and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site.
Molecular Docking: The ligand is placed into the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.
Analysis of Binding Modes: The predicted binding poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the stability of the ligand-receptor complex. nih.gov
Molecular Dynamics Simulations: To further refine the docking results and to study the dynamic behavior of the complex, MD simulations can be performed. These simulations provide insights into the stability of the binding pose and conformational changes in both the ligand and the receptor over time.
Table 2: Hypothetical Docking Results of a this compound Derivative with a Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -9.8 |
| Interacting Residues | PHE 359, LEU 288, VAL 296, LYS 315 |
| Hydrogen Bonds | 1 (with LYS 315) |
| Hydrophobic Interactions | LEU 288, VAL 296 |
| Pi-Pi Stacking | PHE 359 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Such studies can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.
Quantum Chemical Descriptors and Structure-Property Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical and physical properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.comuni-bonn.denih.gov
For a molecule like this compound, various quantum chemical descriptors can be calculated using methods like DFT. These descriptors provide insights into the molecule's reactivity, stability, and intermolecular interactions. Some key quantum chemical descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions.
Table 3: Calculated Quantum Chemical Descriptors for a Hypothetical this compound Derivative
| Descriptor | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Gap | 4.36 | eV |
| Electronegativity (χ) | 4.07 | eV |
| Chemical Hardness (η) | 2.18 | eV |
| Global Softness (S) | 0.46 | eV⁻¹ |
| Dipole Moment | 2.5 | Debye |
Note: The values in this table are hypothetical and serve as an example of the types of descriptors that can be calculated.
By correlating these descriptors with experimentally determined properties for a series of this compound derivatives, QSAR/QSPR models can be developed. These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.
Advanced Applications in Chemical Sciences
Materials Science Research
The rigid, planar, and extended π-conjugated system of phenanthro(3,2-h)isoquinoline and its analogs makes them highly attractive for various applications in materials science, ranging from organic electronics to the construction of complex supramolecular architectures.
Phenanthroline derivatives, which share structural similarities with this compound, have been investigated as promising organic semiconductors. bohrium.com These materials can be synthesized to form thin layers with reproducible electrical and optical properties, making them suitable for electronic and optoelectronic applications. bohrium.com For instance, thin films of certain pyrrolo[1,2-i] acs.orgrsc.orgphenanthroline derivatives have demonstrated n-type semiconductor behavior with thermal activation energies in the range of 0.68–0.78 eV. nih.govresearchgate.net These films also exhibit high transmittance in the visible and near-infrared regions and possess a wide direct optical band gap, which are desirable characteristics for optoelectronic devices. bohrium.comnih.gov
The development of crosslinkable organic semiconductors is a key strategy to produce stable and solvent-resistant layers for multilayer solution-processed optoelectronic devices. illinois.edu The rigid and polycyclic aromatic nature of this compound suggests its potential as a building block for such stable, high-performance organic semiconductors. The extended π-conjugation in these systems is a critical feature for facilitating charge transport, a fundamental requirement for semiconductor applications. bohrium.com
Table 1: Optoelectronic Properties of Selected Phenanthroline-Based Organic Semiconductors
| Compound Family | Semiconductor Type | Thermal Activation Energy (Ea) | Direct Optical Band Gap (Egod) | Reference |
| Pyrrolo[1,2-i] acs.orgrsc.orgphenanthrolines | n-type | 0.75–0.78 eV | 3.13–4.11 eV | bohrium.com |
| Pyrrolo[1,2-i] acs.orgrsc.orgphenanthroline derivatives | n-type | 0.68–0.78 eV | 4.17–4.24 eV | nih.govresearchgate.net |
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is often observed in molecules with rotatable groups that undergo restricted intramolecular motion in the aggregated state. While specific AIE studies on this compound are not extensively documented, related scaffolds containing phenanthrene (B1679779) and other heterocyclic moieties have shown significant AIE activity.
For example, benzothiadiazole derivatives functionalized with bulky aromatic groups like triphenylamine, carbazole, or tetraphenylethylene (B103901) exhibit AIE. acs.org In dilute solutions, these molecules are non-emissive due to the rotational motions of their peripheral groups, which provide a non-radiative decay pathway for the excited state. acs.org However, in aggregated states, these rotations are restricted, leading to a significant enhancement in fluorescence emission. acs.org Similarly, pyrene-based probes have also been shown to exhibit aggregation-induced emission enhancement (AIEE) in polar solvent mixtures. researchgate.net
The rigid and planar structure of the this compound core, when appropriately substituted with rotatable side groups, could potentially lead to the development of novel AIE-active materials. These materials could find applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs).
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The phenanthroline moiety is a well-known chelating ligand in coordination chemistry, and its incorporation into larger, more complex structures like this compound can lead to the formation of novel coordination polymers and MOFs with tailored properties. acs.orgresearchgate.net
The nitrogen atoms within the isoquinoline (B145761) part of the this compound scaffold can act as coordination sites for metal ions. The extended and rigid phenanthrene backbone can influence the resulting framework's topology, porosity, and stability. For instance, phenanthroline-based ligands have been used to construct photoactive MOFs. rsc.org In one example, anisotropic phenanthroline-based ruthenium polymers were grafted onto a titanium-based MOF, resulting in a material with efficient photocatalytic hydrogen evolution activity. acs.org The polymer component acts as a sensitizer, enhancing the light-harvesting properties of the MOF. acs.org
The ability to functionalize the this compound core could allow for the systematic design of MOFs with specific functionalities, opening up possibilities in areas such as gas storage, separation, and heterogeneous catalysis. researchgate.net
The adsorption and self-assembly of molecules at interfaces are crucial for the development of sensors, molecular electronics, and surface-modified materials. The large, aromatic surface of this compound suggests its strong potential for interfacial applications, driven by π-π stacking interactions with various substrates.
Studies on simpler phenanthroline derivatives have shown that they can be adsorbed onto surfaces like few-layer graphene and gold. bohrium.comacs.orgresearchgate.net The orientation and electronic properties of the adsorbed molecules are influenced by substituents on the phenanthroline core. bohrium.comresearchgate.net For example, the adsorption of phenanthroline derivatives on a gold surface can be controlled by the choice of substituents, which in turn affects the interfacial charge transport properties. bohrium.com
The extended π-system of this compound would likely lead to even stronger adsorption on graphitic surfaces and other planar substrates. This could be exploited for the fabrication of chemiresistive sensors, where the binding of analytes to the immobilized this compound layer would induce a measurable change in electrical resistance. acs.org Furthermore, the ability of the isoquinoline nitrogen to coordinate with metal ions could be utilized for the selective detection of metal cations at surfaces. acs.org The intercalation of phenanthroline derivatives into DNA has also been studied, highlighting their ability to interact with biological interfaces. nih.gov
Photocatalysis and Photoredox Chemistry
The photophysical and electrochemical properties of phenanthroisoquinolines make them promising candidates for applications in photocatalysis and photoredox chemistry. Their ability to absorb light and participate in electron transfer processes is key to their function as photosensitizers.
A photosensitizer is a molecule that can be excited by light and then transfer its energy or an electron to another molecule, thereby initiating a chemical reaction. The design of efficient and robust photosensitizers is a central theme in photocatalysis.
Phenanthroline-based ligands have been successfully incorporated into metal complexes that act as photosensitizers. For example, a cuprous phenanthroline complex has been shown to be a stable and effective photosensitizer for visible-light-driven hydrogen evolution. acs.org In this system, the copper complex absorbs light and initiates the catalytic cycle for hydrogen production. acs.org
Isoquinoline-derived organic photocatalysts have also been developed for metal-free, visible-light-mediated chemical transformations. For instance, an isoquinoline-derived diaryl ketone was used as a photocatalyst for the dehydrogenative cross-coupling of heteroarenes with alkanes and aldehydes, using air as the oxidant. The protonated form of this photocatalyst exhibits enhanced absorption in the visible spectrum and has a long-lived, photo-oxidizing triplet excited state.
The this compound scaffold, combining the electronic features of both phenanthrene and isoquinoline, offers an exciting platform for the design of new photosensitizers. The extended conjugation can be tuned to absorb light at different wavelengths, and the nitrogen atom of the isoquinoline moiety can be used to coordinate with metals or to modulate the electronic properties of the molecule through protonation or quaternization.
Chemosensing and Sensing Platforms
The intrinsic fluorescence and colorimetric properties of phenanthro[3,2-h]isoquinolines make them well-suited for the development of chemosensors. These sensors can be designed to detect specific analytes, such as metal ions and changes in pH, with high levels of sensitivity and selectivity.
The detection of heavy metal ions such as copper (Cu(II)) and mercury (Hg(II)) is critical for environmental monitoring and biological research. Phenanthro[3,2-h]isoquinoline-based chemosensors have been developed for the selective detection of these ions. For example, a sensor can be designed with a phenanthro[3,2-h]isoquinoline core and a receptor that specifically binds to Cu(II), resulting in a detectable change in fluorescence or color. This response is often governed by photophysical processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) that are modulated by the binding of the metal ion.
Below is a table summarizing the characteristics of a representative phenanthro[3,2-h]isoquinoline-based chemosensor for the detection of Cu(II).
| Analyte | Sensor | Detection Method | Limit of Detection (LOD) | Solvent |
| Cu(II) | Phenanthro[3,2-h]isoquinoline derivative | Fluorescence Quenching | Varies by specific derivative | Typically organic or aqueous mixtures |
To improve the performance of phenanthro[3,2-h]isoquinoline-based chemosensors, various strategies are employed to enhance their selectivity and sensitivity. Selectivity, the ability to detect a specific analyte in the presence of other interfering substances, is often improved by designing highly specific receptor sites. Sensitivity, which refers to the lowest concentration of an analyte that can be reliably detected, can be enhanced by optimizing the photophysical properties of the fluorophore and the efficiency of the signaling mechanism.
In addition to metal ions, phenanthro[3,2-h]isoquinoline derivatives can be engineered to sense other analytes, including changes in pH. The nitrogen atom in the isoquinoline ring can be protonated or deprotonated depending on the acidity of the environment. This change in protonation state can alter the electronic structure and, consequently, the photophysical properties of the molecule. This principle is used to develop pH-responsive fluorescent probes. For instance, a phenanthro[3,2-h]isoquinoline derivative might be highly fluorescent in a neutral or basic environment, with its fluorescence being quenched in an acidic medium upon protonation. The relationship between fluorescence intensity and pH can be used to determine the pKa of the sensor, a measure of its acidity.
Molecular-Level Biological Interaction Studies
The biological activities of this compound and its derivatives are deeply rooted in their interactions with biomacromolecules. At the molecular level, these compounds engage with proteins and nucleic acids through a variety of intermolecular forces, leading to the modulation of key cellular processes.
Ligand-Protein Binding Mechanisms and Intermolecular Forces
The binding of this compound derivatives to proteins is a nuanced process governed by a suite of intermolecular forces. ontosight.ai The defining characteristic of these ligands is their extensive, planar aromatic structure, which is ideal for engaging in π-π stacking interactions with the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine within a protein's binding site. ontosight.ai This type of interaction is a major driver of binding for many planar heterocyclic compounds.
Three primary models describe how ligands and proteins recognize each other: the "lock-and-key," "induced fit," and "conformational selection" models. mdpi.com While the lock-and-key model assumes rigid structures, the latter two, which are more broadly applicable, posit that either the ligand, the protein, or both can undergo conformational changes to achieve optimal binding. mdpi.com
Enzyme Inhibition at the Molecular Level (e.g., Cholinesterases, Topoisomerase I, Protein Kinases)
Derivatives of the this compound scaffold have been identified as potent inhibitors of several critical enzyme families.
Cholinesterases: These enzymes, including acetylcholinesterase (AChE), are responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibiting AChE can increase acetylcholine levels, a strategy used in treating Alzheimer's disease. nih.govnih.gov Some phenanthroisoquinolines act as cholinesterase inhibitors by binding to the enzyme, which prevents the breakdown of acetylcholine. nih.govnih.gov
Topoisomerase I: This enzyme is essential for managing DNA topology during replication and transcription. nih.gov It functions by creating a temporary single-strand break in the DNA, allowing it to unwind before re-ligating the strand. nih.gov Certain anticancer drugs, such as indenoisoquinolines, function by trapping the enzyme-DNA complex in its cleaved state. nih.govnih.gov They achieve this through a mechanism known as interfacial inhibition, where the planar drug molecule intercalates into the DNA at the cleavage site and forms hydrogen bonds with the enzyme. nih.gov This stabilization of the "cleavage complex" prevents DNA re-ligation, leading to permanent DNA damage and triggering cell death. nih.govnih.gov
Protein Kinases: This vast family of enzymes controls a majority of cellular signaling pathways by phosphorylating target proteins. nih.gov Many kinase inhibitors are ATP-competitive, meaning they bind to the enzyme's active site where ATP would normally dock. mdpi.com The planar structure of isoquinoline-based compounds can mimic the adenine (B156593) ring of ATP, allowing them to occupy this pocket. nih.gov This blocks the kinase's activity and disrupts the signaling pathways that may be overactive in diseases like cancer. ekb.egscbt.com
Table 1: Mechanisms of Enzyme Inhibition by Isoquinoline Derivatives
| Enzyme Family | General Mechanism of Inhibition | Molecular Interactions | Therapeutic Relevance |
|---|---|---|---|
| Cholinesterases | Reversible inhibition, preventing substrate breakdown. nih.gov | Binding to the enzyme's active or peripheral sites. | Alzheimer's Disease, Myasthenia Gravis. nih.govnih.gov |
| Topoisomerase I | Interfacial inhibition, stabilizing the enzyme-DNA cleavage complex. nih.govnih.gov | DNA intercalation (π-π stacking) and hydrogen bonding with enzyme residues. nih.gov | Cancer. nih.gov |
| Protein Kinases | Competitive inhibition at the ATP-binding site. mdpi.comnih.gov | Mimicking ATP, forming hydrogen bonds and hydrophobic interactions in the active site. | Cancer, Inflammatory Diseases. mdpi.comekb.eg |
Molecular Mechanisms of Cellular Perturbation (e.g., Reactive Oxygen Species Generation, Calcium Modulation, Caspase Activation Pathways in in vitro models)
In laboratory settings, this compound derivatives have been shown to disrupt normal cell function through several interconnected molecular events.
Reactive Oxygen Species (ROS) Generation: Some quinone-containing compounds, which share structural similarities with parts of the phenanthroisoquinoline scaffold, can generate reactive oxygen species (ROS). nih.gov This often occurs through a process called redox cycling, where the compound accepts an electron and then transfers it to molecular oxygen, creating a superoxide (B77818) radical. nih.gov This can lead to a state of oxidative stress, where ROS damage cellular components like DNA, lipids, and proteins. researchgate.net While some phenanthrene alkaloids have been shown to inhibit ROS generation, related quinone structures are known to produce it. nih.govnih.gov
Calcium Modulation: Calcium ions (Ca²⁺) are vital second messengers that regulate a vast number of cellular processes. nih.gov Cellular calcium levels are tightly controlled, and disruptions can trigger various signaling cascades. nih.govbiorxiv.org Some compounds can modulate calcium signaling by affecting ion channels or pumps that control the flow of Ca²⁺ into the cytoplasm, or its release from intracellular stores like the endoplasmic reticulum. biorxiv.orgnih.gov This can, in turn, activate calcium-dependent enzymes and pathways. nih.gov
Caspase Activation Pathways: The induction of programmed cell death, or apoptosis, is a common outcome of cellular damage and is frequently mediated by a family of proteases called caspases. nih.gov There are two major caspase activation pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is triggered by internal stress signals like DNA damage or mitochondrial dysfunction. nih.govnih.gov The intrinsic pathway often involves the release of cytochrome c from mitochondria, which leads to the activation of initiator caspase-9, followed by the executioner caspase-3. nih.gov The extrinsic pathway typically involves the activation of caspase-8. nih.gov Both pathways converge on the activation of executioner caspases that dismantle the cell. nih.govyoutube.com
Table 2: Cellular Perturbation Mechanisms
| Mechanism | Molecular Events | Downstream Consequences |
|---|---|---|
| ROS Generation | Redox cycling, transfer of electrons to molecular oxygen. nih.gov | Oxidative stress, damage to DNA, proteins, and lipids. researchgate.net |
| Calcium Modulation | Altered function of ion channels and pumps, release from intracellular stores. biorxiv.orgnih.gov | Activation of calcium-dependent signaling pathways. nih.gov |
| Caspase Activation | Activation of initiator caspases (e.g., Caspase-8, Caspase-9) followed by executioner caspases (e.g., Caspase-3). nih.gov | Programmed cell death (apoptosis). nih.gov |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. By systematically modifying a lead compound's structure, researchers can identify the key molecular features, or pharmacophores, that are responsible for its biological effects. nih.govnih.govnih.gov
For this compound derivatives, SAR studies have highlighted several key principles:
Planarity: The flat, aromatic nature of the core scaffold is often paramount for activities that involve intercalation into DNA or π-π stacking with proteins. nih.gov
Substituents: The type and position of functional groups attached to the aromatic rings are critical. For instance, adding hydroxyl or methoxy (B1213986) groups can create new hydrogen bonding opportunities with a target protein, potentially increasing binding affinity. nih.govnuph.edu.ua Conversely, bulky substituents can sterically hinder binding.
Configuration: For derivatives with chiral centers, the specific stereochemistry can be crucial for optimal interaction with a biological target. nih.gov
These studies provide a rational framework for medicinal chemists to design next-generation compounds with improved therapeutic properties. researchgate.netnih.govresearchgate.net
Future Research Directions
Development of Novel and Highly Efficient Synthetic Routes for Complex Phenanthro(3,2-h)isoquinoline Derivatives
The creation of complex and diverse this compound derivatives hinges on the development of innovative and efficient synthetic strategies. While current methods provide access to the core structure, future research will necessitate more sophisticated and streamlined approaches. A significant advancement would be the establishment of one-pot reactions that simultaneously construct both the phenanthrene (B1679779) and isoquinoline (B145761) components.
Future synthetic endeavors are expected to incorporate modern catalytic systems to achieve higher yields and greater molecular complexity. The focus will likely be on methodologies that are both atom-economical and environmentally benign. The exploration of novel starting materials and building blocks will also be crucial in expanding the accessible range of this compound analogs with varied substitution patterns, which is essential for fine-tuning their properties for specific applications.
Exploration of Undiscovered Reactivity Profiles and Catalytic Potential of the this compound Scaffold
The unique architecture of the this compound scaffold suggests a rich and largely unexplored reactivity. The extended π-conjugated system, combined with the embedded nitrogen atom, makes it a promising candidate for applications in catalysis. Future studies should systematically investigate the coordination chemistry of these compounds with a variety of transition metals. The resulting metal complexes could exhibit novel catalytic activities for a broad spectrum of organic transformations.
Furthermore, the inherent chirality of certain this compound derivatives could be harnessed for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. A thorough investigation into the fundamental reactivity of the scaffold itself, including its susceptibility to electrophilic and nucleophilic attacks at different positions, will unveil new avenues for functionalization and expand its synthetic utility.
Advanced Computational Predictions for De Novo Design and Property Optimization
The "de novo" design of novel this compound derivatives with tailored properties will be heavily reliant on advanced computational techniques. springernature.com Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, spectroscopic behavior, and reactivity of these molecules.
Future research will undoubtedly leverage these computational approaches to guide synthetic efforts, allowing for the rational design of molecules with optimized characteristics for use in organic electronics, sensors, and photodynamic therapy. The integration of machine learning and artificial intelligence will enable the high-throughput screening of vast virtual libraries of this compound compounds, significantly accelerating the discovery of new functional materials and molecules. mdpi.com This synergy between computational prediction and experimental validation will be paramount in realizing the full potential of this versatile scaffold. nobelprize.org
Integration of this compound Scaffolds into Multifunctional and Responsive Material Systems
The rigid and planar nature of the this compound framework, along with its tunable electronic properties, makes it an exceptional building block for advanced materials. A significant future research direction will be the incorporation of these scaffolds into multifunctional and responsive systems. This includes their integration into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
The development of "smart" materials based on this compound is a particularly exciting prospect. These materials could exhibit changes in their optical or electronic properties in response to external stimuli such as light, heat, or the presence of specific chemical species. Such responsive behaviors could be harnessed for applications in chemical sensing, information storage, and targeted drug delivery. Furthermore, the self-assembly of these molecules into well-ordered nanostructures could lead to new materials with anisotropic properties, suitable for a range of technological applications. The use of environmentally friendly nanocatalysts could also be explored in the synthesis of these materials. researchgate.net
Deeper Elucidation of Molecular Interaction Mechanisms in Diverse Chemical and Biological Environments
A comprehensive understanding of how this compound derivatives interact with their molecular environment is crucial for the rational design of new applications. While some research has focused on their interactions with DNA, future studies must broaden this scope to include other biologically relevant macromolecules like proteins and RNA. ontosight.ainih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry will be invaluable in providing detailed insights into the binding modes and affinities of these compounds.
In the realm of materials science, a deeper understanding of the intermolecular forces, such as π-π stacking and hydrogen bonding, that govern the assembly and bulk properties of this compound-based materials is essential. This fundamental knowledge will enable the design of materials with precisely controlled structures and functions. The study of these interactions is also relevant in the context of drug discovery, where phenanthro-triazine derivatives have been investigated as potential DNA intercalators and Bcl-2 inhibitors. nih.gov
Q & A
Q. Methodological Insight :
- Use silver triflate as a catalyst for cyclization reactions.
- Validate synthetic pathways with spectroscopic techniques (NMR, MS) and compare yields under varying conditions (temperature, solvent).
How does solvent polarity influence the fluorescence emission properties of Phenanthro[3,2-h]isoquinoline?
Advanced Research Focus
Phenanthro[3,2-h]isoquinoline exhibits solvent-dependent fluorescence behavior. In polar solvents, its emission intensity ratio (e.g., Band I/III) decreases due to stabilization of charge-transfer states, making it a potential probe for solvent polarity . For example, in ethanol, its emission spectrum redshifts by ~60 nm compared to non-polar solvents like hexane .
Q. Methodological Insight :
- Conduct spectrofluorometric analysis across a solvent polarity gradient (e.g., hexane, acetonitrile, ethanol).
- Quantify intensity ratios (I/III) and correlate with solvent polarity indices (e.g., ET(30) scale).
What mechanisms underlie the protonation-induced fluorescence quenching of Phenanthro[3,2-h]isoquinoline?
Advanced Research Focus
Protonation of the nitrogen lone pair by acidic solvents (e.g., trifluoroethanol) disrupts the π-electron system, leading to a loss of emission fine structure and a redshift. Complete protonation occurs in strongly acidic conditions (e.g., perchloric acid), reversibly restoring the neutral emission spectrum upon neutralization with NaOH .
Q. Methodological Insight :
- Titrate with incremental acid (e.g., HClO₄) and monitor emission spectra.
- Use UV-Vis and fluorescence spectroscopy to track λmax shifts and intensity changes.
How can researchers resolve contradictions in reported emission wavelengths for Phenanthro[3,2-h]isoquinoline across studies?
Advanced Research Focus
Discrepancies in emission wavelengths (e.g., 371–467 nm) may arise from solvent purity, instrument calibration, or protonation state . For instance, residual water in solvents can alter acidity, affecting protonation dynamics.
Q. Methodological Insight :
- Standardize solvent preparation (e.g., anhydrous conditions for non-polar solvents).
- Cross-validate measurements using reference compounds (e.g., 12-azabenzo[a]pyrene) and calibrate instruments with known emission standards .
What frameworks can guide hypothesis-driven research on Phenanthro[3,2-h]isoquinoline’s photophysical properties?
Basic Research Focus
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address gaps, such as the compound’s unexplored applications in sensing or catalysis. The PICO framework (Population, Intervention, Comparison, Outcome) can structure studies comparing its fluorescence efficiency against other PANHs (e.g., phenanthro[9,10-g]isoquinoline) .
Q. Methodological Insight :
- Define "Intervention" as solvent polarity or acidity modulation.
- Use "Outcome" metrics like emission intensity ratios or quantum yields.
How do computational methods enhance the design of Phenanthro[3,2-h]isoquinoline-based probes?
Advanced Research Focus
DFT calculations predict vertical excitation energies and redox potentials, aiding in tuning the compound’s photophysical properties. For example, substituents altering electron density at the nitrogen site can be modeled to optimize probe sensitivity .
Q. Methodological Insight :
- Perform DFT simulations (e.g., B3LYP/6-31G* basis set) to map excited-state dynamics.
- Validate computational predictions with experimental emission data.
What are the limitations of using Phenanthro[3,2-h]isoquinoline as a solvent polarity probe?
Advanced Research Focus
Unlike some PANHs (e.g., 1-azapyrene), Phenanthro[3,2-h]isoquinoline’s emission ratios are polarity-sensitive only in specific solvents. Its utility is limited in highly acidic environments due to irreversible protonation effects .
Q. Methodological Insight :
- Pre-screen solvents for acidity (pH < 2) to avoid unintended protonation.
- Compare performance with non-probe PANHs (e.g., 4-azachrysene) to establish specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
